2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide
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Overview
Description
2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide: is a chemical compound that belongs to the class of cyanoacetamides It features a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide typically involves the reaction of 5-methyl-1,3-benzothiazol-2-amine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of methyl cyanoacetate as a reactant, which is treated with the amine in a solvent-free environment at room temperature . Another method involves stirring the reactants at elevated temperatures, such as 70°C, for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, leading to the formation of novel heterocyclic compounds.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as triethylamine.
Substitution Reactions: Common nucleophiles include amines and thiols, and the reactions are often carried out in polar solvents.
Cyclization Reactions: These reactions may require heating and the use of catalysts such as Lewis acids.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities and applications in materials science .
Scientific Research Applications
Chemistry: In chemistry, 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors .
Medicine: In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. They have been explored for their antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .
Mechanism of Action
The mechanism of action of 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl) acetamide
- 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)phenyl) acetamide
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) acetamide
Uniqueness: 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide is unique due to the presence of the methyl group on the benzothiazole ring, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C11H9N3OS |
---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9N3OS/c1-7-2-3-9-8(6-7)13-11(16-9)14-10(15)4-5-12/h2-3,6H,4H2,1H3,(H,13,14,15) |
InChI Key |
LTSGGROFFOTVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC(=O)CC#N |
Origin of Product |
United States |
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